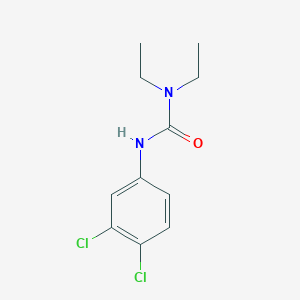

3-(3,4-Dichlorophenyl)-1,1-diethylurea

Description

Historical Context and Evolution of Phenylurea Herbicides

The era of chemical weed control rapidly advanced after 1945. researchgate.net The discovery and development of substituted urea (B33335) herbicides began shortly after the end of World War II. researchgate.net In 1951, the significant herbicidal properties of 3-(p-chlorophenyl)-1,1-dimethylurea (monuron) were reported, sparking interest in this class of compounds. cambridge.org This led to the development of other phenylurea herbicides, including Diuron (B1670789), which was introduced by Bayer in 1954. researchgate.netatamanchemicals.com The development of these herbicides, alongside others like the phenoxyacetic acids and triazines, transformed agricultural practices by providing effective and selective weed control. researchgate.net Over the years, the range of phenylurea compounds has expanded, with more than 20 commercial varieties becoming available. google.com

The Chemical Compound: 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (Diuron/DCMU)

The majority of academic and scientific literature focuses on the dimethylurea derivative, 3-(3,4-Dichlorophenyl)-1,1-dimethylurea, commonly known as Diuron or DCMU, rather than its diethylurea counterpart. researchgate.netatamanchemicals.comtcichemicals.comthermofisher.comnih.govnih.govfishersci.comacs.org Diuron is a white, odorless, crystalline solid used as a pre-emergent herbicide to control a wide variety of annual and perennial broadleaf and grassy weeds. atamanchemicals.comcdc.gov It is utilized in agriculture on crops such as asparagus, cotton, and sugarcane, as well as for industrial weed control. atamanchemicals.comucanr.edu

The primary mode of action for Diuron, and phenylurea herbicides in general, is the inhibition of photosynthesis. atamanchemicals.comresearchgate.net Specifically, it blocks the electron transport chain in photosystem II, which disrupts the plant's ability to produce energy and ultimately leads to its death. researchgate.netwikipedia.org

Table 1: Chemical Identification of Diuron

| Identifier | Value |

|---|---|

| IUPAC Name | 1-(3,4-dichlorophenyl)-3,3-dimethylurea thermofisher.com |

| CAS Number | 330-54-1 thermofisher.com |

| Molecular Formula | C9H10Cl2N2O thermofisher.com |

| Molar Mass | 233.1 g/mol cdc.gov |

| Appearance | White to pale cream crystalline powder thermofisher.comcdc.gov |

Research Significance and Interdisciplinary Academic Relevance

The study of substituted urea herbicides like Diuron holds significance across multiple scientific disciplines. In agricultural science , research focuses on its efficacy, selectivity in different crops, and environmental persistence. acs.orgresearchgate.net In environmental science , studies investigate its fate and transport in soil and water systems, as well as its ecotoxicological effects on non-target organisms. researchgate.netresearchgate.net From a toxicological perspective, research has examined its effects on animal models, with some studies indicating that high concentrations of Diuron can be associated with urothelial necrosis and regenerative cell proliferation in rats. nih.govnih.govosti.gov Furthermore, the unique chemical structure of substituted ureas has led to their investigation in pharmaceutical sciences as potential therapeutic agents for various diseases. ontosight.airesearchgate.net

Current State of Knowledge and Research Gaps

The current body of knowledge is heavily skewed towards Diuron. Extensive research has been conducted on its herbicidal mechanism, metabolic pathways in plants, environmental impact, and toxicological profile. nih.govnih.govacs.orgosti.gov

However, a significant research gap exists concerning the specific compound 3-(3,4-Dichlorophenyl)-1,1-diethylurea. While its basic chemical properties are documented, there is a lack of comprehensive studies on its herbicidal efficacy, environmental fate, and toxicological profile compared to Diuron. The influence of the diethyl substitution versus the dimethyl substitution on these properties remains largely unexplored in publicly available literature. Future research should aim to fill this void to provide a more complete understanding of this particular substituted urea herbicide.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 3-(3,4-Dichlorophenyl)-1,1-dimethylurea |

| Diuron |

| DCMU |

| Monuron |

| Linuron |

| Chlorbromuron |

| Fenuron |

| Tebuthiuron |

| Isoproturon |

| Chloroxuron |

| Bensulfuron methyl |

| Tritosulfuron |

Properties

IUPAC Name |

3-(3,4-dichlorophenyl)-1,1-diethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2O/c1-3-15(4-2)11(16)14-8-5-6-9(12)10(13)7-8/h5-7H,3-4H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENORHLEQQVHAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30935215 | |

| Record name | N'-(3,4-Dichlorophenyl)-N,N-diethylcarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15545-50-3 | |

| Record name | N′-(3,4-Dichlorophenyl)-N,N-diethylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15545-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, 3-(3,4-dichlorophenyl)-1,1-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015545503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-(3,4-Dichlorophenyl)-N,N-diethylcarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15545-50-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways of 3-(3,4-Dichlorophenyl)-1,1-dimethylurea

The foundational methods for synthesizing Diuron (B1670789) involve the reaction of a dichlorinated aniline (B41778) precursor with a phosgene (B1210022) equivalent, followed by reaction with dimethylamine (B145610).

The industrial production of Diuron is a multi-step process that prioritizes efficiency and yield, starting from basic chemical building blocks. The primary route involves the reaction of 3,4-dichloroaniline (B118046) with phosgene (COCl₂) to form an intermediate, 3,4-dichlorophenyl isocyanate. atamanchemicals.com This highly reactive isocyanate is then treated with dimethylamine to yield the final Diuron product. atamanchemicals.com

An alternative pathway begins with the chlorination of nitrobenzene (B124822) to produce 3,4-dichloronitrobenzene. atamanchemicals.com This compound is subsequently reduced to form 3,4-dichloroaniline, which then follows the same phosgenation and amination sequence described above. atamanchemicals.com

Table 1: Key Reactions in Industrial Diuron Synthesis

| Step | Reactant 1 | Reactant 2 | Product |

|---|---|---|---|

| Isocyanate Formation | 3,4-Dichloroaniline | Phosgene (COCl₂) | 3,4-Dichlorophenyl isocyanate |

| Urea (B33335) Formation | 3,4-Dichlorophenyl isocyanate | Dimethylamine | 3-(3,4-Dichlorophenyl)-1,1-dimethylurea |

In a laboratory setting, the synthesis of Diuron often mirrors the industrial pathway but with modifications for smaller scales and the use of potentially safer reagents. The core reaction involves treating 3,4-dichlorophenyl isocyanate with dimethylamine. atamanchemicals.com Phosgene, being highly toxic, can be replaced by safer phosgene equivalents such as triphosgene (B27547) or N,N'-Carbonyldiimidazole (CDI). nih.gov

Another laboratory approach involves the reaction of 3,4-dichloroaniline with dimethylcarbamoyl chloride. nih.gov This method provides a more direct route to the final product, avoiding the isolation of the isocyanate intermediate. Purification of the resulting crude product is typically achieved by recrystallization from solvents like absolute ethanol. nih.gov

Advanced Synthesis Techniques and Isotopic Labeling

For in-depth research into the environmental fate, metabolism, and mechanism of action of Diuron, isotopically labeled versions of the molecule are required.

The synthesis of Carbon-14 (¹⁴C) labeled Diuron is essential for tracer studies. almacgroup.com The position of the ¹⁴C label is critical and is chosen to be in a metabolically stable part of the molecule to ensure the tracer remains with the core structure during biological or environmental processes. almacgroup.com

Table 2: Reported Yields for ¹⁴C-Labeled Phenylurea Herbicides

| Compound | Label Position | Starting Material | Reported Yield |

|---|---|---|---|

| Diuron | Aromatic Ring | Ba¹⁴CO₃ | 8.5% iaea.orgdocumentsdelivered.com |

| Linuron | Aromatic Ring | Ba¹⁴CO₃ | 4.8% iaea.orgdocumentsdelivered.com |

| Linuron | Urea Group | Not Specified | 33% iaea.orgdocumentsdelivered.com |

Chemical Derivatization and Analogue Design

The synthesis of analogs and derivatives of Diuron is a key strategy for understanding how chemical structure influences biological activity.

Structure-Activity Relationship (SAR) studies involve synthesizing a series of compounds with systematic variations to the molecular structure and assessing the impact on their activity. For phenylurea herbicides like Diuron, this often involves modifying the substituents on the phenyl ring or the nitrogen atoms of the urea group. atamanchemicals.com

The synthesis of these analogs generally follows the same fundamental chemical principles used for Diuron itself. researchgate.netmdpi.com For instance, different substituted anilines can be reacted with isocyanates or their precursors to generate a library of urea derivatives. mdpi.com Research has been conducted on the synthesis of various urea and thiourea (B124793) derivatives containing heterocyclic rings (like 1,2,4-triazole) or conjugated to other chemical moieties (like piperazine) to explore new biological activities. mdpi.comnih.gov These studies help to map the chemical features essential for the compound's function, such as the halogen substitution pattern on the aromatic ring, which is a common feature among many active phenylurea compounds like Monuron (4-chlorophenyl) and Chlortoluron (3-chloro-4-methylphenyl). atamanchemicals.com

Exploration of Novel Chemical Scaffolds with Related Biological Activities

The N,N-dialkyl-N'-(dichlorophenyl)urea scaffold, the core structure of 3-(3,4-Dichlorophenyl)-1,1-diethylurea, has served as a template for the exploration of novel chemical structures with a wide range of biological activities. Researchers have systematically modified this foundational scaffold to develop derivatives with potential applications in areas such as cancer immunotherapy, oncology, and pest control. These investigations focus on understanding structure-activity relationships (SAR) to optimize potency and selectivity for various biological targets.

Phenylurea Scaffolds as IDO1 Inhibitors

A significant area of research has been the development of phenylurea derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion. nih.gov The tryptophan/kynurenine pathway, in which IDO1 is a key enzyme, plays a critical role in cancer immunotherapy. nih.gov By modifying the phenylurea scaffold, new series of compounds have been designed and synthesized to identify potent and selective IDO1 inhibitors. nih.gov

In one study, modifications to the benzene (B151609) ring of a lead phenylurea compound revealed critical insights into the structure-activity relationship. The research indicated that substituting the ortho- or meta-positions with groups like CH3, Cl, CN, or OCH3 resulted in a complete loss of IDO1 inhibitory activity. nih.gov Furthermore, replacing the phenyl ring with a cyclohexyl or n-hexyl group also led to inactive compounds, highlighting the essential role of the aromatic phenyl ring for binding activity. nih.gov

Another study explored linking diphenylurea compounds with 1,2,3-triazole structures to create novel IDO1 inhibitors. frontiersin.orgnih.gov The inhibitory activities of these synthesized derivatives were assessed, revealing promising candidates for further development. frontiersin.orgnih.gov

| Compound | Linker Group | IC50 (μM) against IDO1 |

|---|---|---|

| 3a | Methyl | < 10 |

| 3c | Methyl | < 10 |

| 3g | Isopropyl | 1.73 ± 0.97 |

| 3h | Isopropyl | < 10 |

| Amg-1 (Control) | N/A | 3.97 |

Diaryl Urea Derivatives as Kinase Inhibitors

Expanding on the urea scaffold, researchers have designed diaryl urea derivatives as dual inhibitors of c-MET and VEGFR-2, two tyrosine kinase receptors that play a role in tumor metastasis and cell proliferation. nih.gov A series of 1,3-diphenylurea (B7728601) compounds appended with an aryl pyridine (B92270) moiety were synthesized. One of these compounds, which incorporates a 3,4-dichlorophenyl group, demonstrated potent activity. nih.gov This line of research aims to develop small-molecule inhibitors that can target multiple signaling pathways involved in cancer progression. nih.gov

Phenylurea Derivatives with Insecticidal Activity

The phenylurea scaffold has also been explored for its potential in agriculture. Novel phenylurea derivatives were synthesized and evaluated for their insecticidal activities against various pests, including the diamondback moth, beet armyworm, cabbage caterpillar, and cotton bollworm. mdpi.com All tested derivatives showed strong insecticidal activity against the beet armyworm at a concentration of 10 mg/L. mdpi.com

| Compound | Mortality Rate (%) at 10 mg/L |

|---|---|

| 3a | 89.3 |

| 3b | 85.2 |

| 3c | 81.5 |

| 4a | 88.9 |

| 4b | 84.7 |

| 4c | 82.6 |

Other Related Scaffolds

Further chemical explorations have led to related structures with distinct biological activities. For instance, the compound 1,3-bis(3,5-dichlorophenyl)urea (B1682623) (COH-SR4) was investigated for its anti-cancer effects in lung cancer, where it was found to inhibit survival, induce apoptosis, and cause cell cycle arrest. nih.gov Additionally, by replacing the oxygen atom of the urea moiety with sulfur, a new thiourea derivative, 1,3-bis(3,4-dichlorophenyl) thiourea, was synthesized and shown to possess strong antioxidant activity. mdpi.com

Detailed Information on the Molecular Mechanisms of Action for this compound is Not Available in Publicly Accessible Scientific Literature

A thorough review of publicly available scientific and technical literature reveals a significant lack of specific research on the molecular mechanisms of action for the chemical compound This compound . While this compound belongs to the phenylurea class of herbicides, which are known inhibitors of photosynthesis, detailed studies outlining its specific interactions and effects, as requested, could not be located.

The vast majority of research in this area has focused on its close chemical analog, 3-(3,4-Dichlorophenyl)-1,1-dimethylurea , commonly known as Diuron or DCMU. nih.govdocumentsdelivered.comvaia.comatamanchemicals.comresearchgate.netwikipedia.orgnih.govresearchgate.netnih.govcdc.govtcichemicals.comosti.gov Phenylurea herbicides generally function by interrupting the photosynthetic electron transport chain in plants and other photosynthetic organisms. umn.eduunl.edu

Studies on structure-activity relationships within this class of herbicides suggest that the fundamental mechanism of action is conserved among related compounds. documentsdelivered.comacs.orgnih.gov This general mechanism involves binding to the D1 protein within Photosystem II (PSII), thereby blocking the electron flow. umn.eduunl.edu However, without specific studies on the diethyl derivative, it is not possible to provide scientifically accurate details regarding its unique binding affinity, the precise dynamics of its disruption of the electron transport chain, or its specific quantitative effects on ATP generation and oxygen evolution.

Therefore, the following sections of the requested article cannot be completed with the required scientific accuracy and specificity for this compound:

Molecular Mechanisms of Action in Photosynthetic and Other Biological Systems

Broader Biochemical and Cellular Interventions

Providing information based on the dimethyl analog (Diuron) would be speculative and would not adhere to the strict requirement of focusing solely on the chemical compound 3-(3,4-Dichlorophenyl)-1,1-diethylurea. Further research and publication in the scientific domain are required to elucidate the specific molecular and biochemical actions of this particular compound.

Influence on Respiratory Systems in Plants

This compound, commonly known as Diuron (B1670789), primarily functions as a potent inhibitor of photosynthesis. However, its influence extends to the respiratory systems of plants. Early research demonstrated that while Diuron's primary impact is on the photosynthetic electron transport chain, it also has secondary effects on cellular respiration. pnas.orgnih.gov In studies using intact chlorophyllic moss spores (Funaria hygrometrica), Diuron at a concentration of 300 nanomolar inhibited photosynthesis but had no direct effect on dark respiration. nih.gov This suggests that under dark conditions, the primary respiratory pathways may remain unaffected by concentrations that are inhibitory to photosynthesis. However, the interplay between these two energy-producing systems is complex. For instance, in the light, when photosynthesis is inhibited by Diuron, the cytochrome oxidase pathway of respiration, which is typically suppressed under high light intensities, may become active. nih.gov This indicates an indirect modulation of respiratory activity as the cell compensates for the loss of photosynthetic energy production.

Interactions with the Mitochondrial Respiratory Chain

Diuron and its structural analogs interact directly with the mitochondrial respiratory chain, affecting oxidative phosphorylation in both plant and non-plant systems. In mitochondria isolated from mung bean (Phaseolus aureus L.), related phenylurea compounds have been shown to inhibit state 3 respiration (ADP-stimulated) and stimulate state 4 respiration (basal). nih.gov This action is indicative of an uncoupling effect, where the electron transport is disconnected from ATP synthesis.

Further studies in non-plant systems have elucidated a more specific mechanism. In the yeast Saccharomyces cerevisiae, Diuron is reported to block the transport of electrons within Complex III (cytochrome bc1 complex) of the mitochondrial respiratory chain, specifically between cytochromes b and c1. researchgate.net Research on isolated rat liver mitochondria confirms that Diuron and its metabolites can induce the uncoupling of oxidative phosphorylation. nih.gov This is evidenced by the dissipation of the mitochondrial membrane potential and an increase in basal oxygen consumption, classifying Diuron and its metabolites as mitotoxic agents that cause significant mitochondrial dysfunction. nih.gov

| Substrate | Respiratory State | Observed Effect | Reference |

|---|---|---|---|

| Malate, Succinate, NADH | State 3 (ADP-stimulated) | Inhibition | nih.gov |

| Malate, Succinate, NADH | State 4 (Basal) | Stimulation | nih.gov |

| Malate, Succinate, NADH | Oligomycin-Inhibited | Release of Inhibition (Uncoupling) | nih.gov |

Modulation of Nitrogenase Activity and Oxygen Protection Mechanisms in Cyanobacteria (e.g., Anabaena cylindrica)

In nitrogen-fixing cyanobacteria such as Anabaena cylindrica, a delicate balance must be maintained between oxygen-producing photosynthesis and the oxygen-sensitive nitrogenase enzyme, which catalyzes the conversion of atmospheric nitrogen to ammonia. nih.govmdpi.com These organisms develop specialized cells called heterocysts, which provide a microaerobic environment to protect the nitrogenase. mdpi.comnih.gov This protection relies on both a physical gas diffusion barrier and active respiration within the heterocyst to scavenge any inwardly diffusing oxygen. nih.govnih.gov

Diuron plays a significant role in studies of these protective mechanisms by limiting the supply of reductants from photosynthesis to the heterocyst. Research has shown that inducing a reductant limitation with Diuron increases the oxygen sensitivity of in vivo nitrogenase activity (measured via acetylene (B1199291) reduction). nih.govnih.gov This finding underscores the importance of active, reductant-fueled respiration in protecting the nitrogenase enzyme from oxygen damage. When the flow of reductants is curtailed by Diuron, the heterocyst's respiratory protection is compromised, leading to increased inhibition of nitrogenase by oxygen. nih.gov

| Condition | Effect | Mechanism | Reference |

|---|---|---|---|

| Addition of 3-(3,4-dichlorophenyl)-1,1-dimethylurea | Increased O₂ sensitivity of in vivo acetylene reduction | Induces a limitation of reductant supply from photosynthesis to heterocysts, compromising respiratory oxygen protection of the nitrogenase enzyme. | nih.govnih.gov |

Potential Interactions with Aryl Hydrocarbon Receptors

Beyond its effects on photosynthesis and respiration, this compound has been identified as a ligand for the Aryl Hydrocarbon Receptor (AhR). nih.govnih.gov The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in the metabolism of xenobiotics, among other functions. nih.govyoutube.com

Studies have demonstrated that Diuron can competitively bind to the AhR, stimulate its transformation and subsequent binding to DNA, and activate AhR-dependent gene expression. nih.govnih.govresearchgate.net For example, in mouse hepatoma (Hepa1c1c7) cells, Diuron was shown to induce the expression of Cytochrome P450 1A1 (CYP1A1) mRNA, a well-known AhR target gene. nih.govnih.gov This activity was confirmed across various species, with Diuron inducing AhR-dependent reporter gene expression in stably transfected mouse, rat, guinea pig, and human cell lines. nih.gov These findings establish that Diuron and related phenylurea compounds are ligands for the AhR, capable of acting as partial agonists and thereby inducing or inhibiting AhR-dependent biological effects. nih.govresearchgate.net

| Activity | Experimental Evidence | Cell/System Used | Reference |

|---|---|---|---|

| Ligand Binding | Competitively binds to the AhR | Guinea pig hepatic cytosol | nih.gov |

| AhR Transformation & DNA Binding | Stimulates AhR transformation and binding to Dioxin Response Elements (DREs) | In vitro and intact cells | nih.govnih.gov |

| Gene Expression Induction | Induces CYP1A1 mRNA levels | Mouse hepatoma (Hepa1c1c7) cells | nih.govnih.gov |

| Reporter Gene Activation | Induces AhR-dependent luciferase reporter gene expression | Mouse, rat, guinea pig, and human cell lines | nih.gov |

Structure Activity Relationship Sar and Computational Studies

Elucidation of Structural Determinants for Photosystem II Inhibitory Activity

The effectiveness of Diuron (B1670789) as a PSII inhibitor is highly dependent on its specific molecular structure. Key determinants include the substituted phenyl ring, the urea (B33335) bridge, and the N-alkyl substituents, all of which contribute to the molecule's interaction with the D1 protein.

Phenyl Ring Substitutions: The 3,4-dichloro substitution pattern on the phenyl ring is a critical feature for high activity. These electron-withdrawing groups are essential for the molecule's interaction with the binding site. Computational docking studies have shown that these substitutions influence the electronic distribution across the molecule, which is related to binding activity. researchgate.net

Urea Moiety: The -NH-CO-N- bridge is fundamental for the compound's function. It acts as a hydrogen bond donor and acceptor, forming a crucial hydrogen bond with the histidine 215 residue (His215) within the D1 protein's binding pocket. nih.gov

N-Alkyl Groups: The nature of the substituents on the terminal nitrogen atom significantly influences activity. In the case of Diuron's close analog, 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), the two methyl groups are essential. Replacing one methyl group with a methoxy (B1213986) group (Linuron) or having only one methyl group (Monuron) alters the binding affinity. Studies comparing Diuron and Metobromuron highlight that different substituents on the phenyl ring and/or the tail-like urea portion result in significant intra-class variation in binding capacity. nih.gov Generally, having two small alkyl groups, like the two ethyl groups in Diuron or two methyl groups in DCMU, confers high potency.

A minor modification in the D1 protein itself can drastically alter herbicide binding, as seen in triazine-resistant biotypes of Senecio vulgaris L. While these resistant chloroplasts show a specific loss of atrazine-binding capacity, Diuron binding is only slightly decreased, indicating a subtle but significant difference in the binding interactions of these two herbicide classes. nih.gov

The biological activity of phenylurea herbicides is strongly correlated with their physicochemical properties, particularly lipophilicity. mdpi.com

Lipophilicity: This property, often expressed as the octanol-water partition coefficient (log K_ow_), is a dominant determinant of PSII inhibitory activity. mdpi.comresearchgate.net The hydrophobic nature of the D1 binding domain necessitates a certain degree of lipophilicity for the inhibitor to effectively access and bind to the site. mdpi.com Phenylurea herbicides are generally considered moderately mobile compounds with a tendency to adsorb to soil and sediment, a behavior influenced by their molecular properties, including log K_ow_. researchgate.netresearchgate.net

Electronic Properties: The electronic nature of the substituents on the phenyl ring also plays a key role. Electron-withdrawing groups, such as the chlorine atoms in Diuron, are advantageous for activity. mdpi.com Quantum chemistry studies have confirmed that the electron distribution in the substituents is directly related to binding activity. researchgate.net

The interplay of these properties dictates the compound's ability to traverse biological membranes, reach the thylakoid membrane, and fit optimally into the Q_B_ binding niche.

Comparative Structure-Activity Profiling with Analogous Compounds

Comparing Diuron to other analogous compounds provides a broader understanding of the structural requirements for PSII inhibition.

The phenylurea class encompasses a wide range of herbicides, with variations in substitution on both the phenyl ring and the urea nitrogen. ontosight.aiboray-chem.com

Ring Substitutions: The position and nature of substituents on the phenyl ring are crucial. For instance, 4-substituted phenyl ureas have been found to be more active than 2-substituted derivatives in some biological assays, a difference attributed to steric hindrance and the "ortho effect" in the latter. itmedicalteam.pl

N-Substitutions: The degree and type of substitution on the terminal nitrogen atom of the urea group are critical. A comparative study of PSII-inhibiting herbicides demonstrated that Diuron (DCMU) has one of the strongest binding abilities and highest affinities for the D1 Q_B_ site, superior to its analog Metobromuron. nih.gov This difference is attributed to the specific N-alkyl and phenyl ring substitutions.

The following table presents IC_50_ values (the concentration required to inhibit 50% of a biological process) for Diuron and related phenylurea compounds, illustrating the impact of structural variations on PSII inhibitory activity.

| Compound Name | Structure | PSII Inhibition IC_50 (µM) | Key Structural Difference from Diuron |

| 3-(3,4-Dichlorophenyl)-1,1-diethylurea (Diuron) | 3,4-dichloro, N,N-diethyl | ~0.035 | Reference Compound |

| 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU) | 3,4-dichloro, N,N-dimethyl | 0.04 | N,N-dimethyl instead of N,N-diethyl |

| 3-(4-Chlorophenyl)-1,1-dimethylurea (Monuron) | 4-chloro, N,N-dimethyl | 0.12 | Lacks 3-chloro group, N,N-dimethyl |

| 3-(3,4-Dichlorophenyl)-1-methoxy-1-methylurea (Linuron) | 3,4-dichloro, N-methoxy, N-methyl | 0.08 | One ethyl group replaced by a methoxy group |

| 1,1-Dimethyl-3-phenylurea (Fenuron) | Unsubstituted phenyl, N,N-dimethyl | 2.5 | Lacks phenyl substitutions, N,N-dimethyl |

Note: IC_50_ values can vary depending on the experimental system (e.g., isolated chloroplasts, whole cells) and conditions. The values presented are representative for comparative purposes.

While structurally distinct, other chemical classes can also function as inhibitors of photosynthesis, sometimes interacting with the same D1 protein site.

Thiazolidinediones (TZDs): This class of compounds is primarily known for its applications as antidiabetic agents. fpub.org While some research has explored TZD derivatives as potential α-glucosidase inhibitors, their role as direct Photosystem II inhibitors is not well-established in the primary literature. fpub.orgresearchgate.net

Thiazolyliden-ketonitriles: This group of compounds has been identified as a class of photosynthetic inhibitors that block electron flow on the acceptor side of PSII. researchgate.net They displace radiolabeled herbicides from the thylakoid membrane and have been shown to bind to the D1 protein, similar to urea-type inhibitors. researchgate.net

Triazines and Uracils: These are well-known classes of PSII inhibitors that, like phenylureas, bind to the Q_B_ protein, blocking electron transport. lsuagcenter.com A study on resistant Senecio vulgaris biotypes showed that resistance to the triazine herbicide atrazine (B1667683) was caused by a minor modification to the D1 protein that specifically prevented atrazine binding but only slightly affected Diuron binding, indicating an overlapping but not identical binding interaction. nih.gov

Heterocyclic compounds represent another diverse group of molecules investigated for their photosynthesis-inhibiting properties.

Quinoline (B57606) Derivatives: Several studies have synthesized and tested quinoline derivatives for their ability to inhibit photosynthesis. nih.govresearchgate.net Some hydroxyquinolinecarboxamides have shown biological activity similar to or even higher than the standard DCMU (Diuron). nih.gov Research has found that certain quinolines can inhibit PSII at sites that are insensitive to DCMU, suggesting alternative binding modes or locations. nih.gov The structure-activity relationships for these compounds are also under investigation, with lipophilicity and the electronic properties of substituents being important factors. researchgate.netacs.org

Other Heterocyclic Compounds: A novel class of heterocyclic ortho-quinones, specifically 7-substituted 6-bromo-benzo ontosight.ainih.govimidazo[1,2alpha]pyridin-8,9-diones, were found to be excellent inhibitors at the Q_B_ site of the D1 protein. nih.gov Interestingly, displacement experiments indicated that these compounds behave non-competitively with respect to traditional PSII herbicides, suggesting they represent a new type of PSII inhibitor with a different binding interaction. nih.gov Other heterocyclic systems, such as quinazolines, have also been the focus of extensive SAR studies, although often for different biological targets like EGFR kinase. nih.govmdpi.com

This comparative analysis underscores the specific structural requirements for potent PSII inhibition while also highlighting the existence of diverse chemical scaffolds that can achieve this biological effect, sometimes through different modes of interaction with the target protein complex.

Molecular Modeling and Computational Chemistry Approaches

Computational methods provide a powerful lens through which the intricate interactions between this compound and its target protein can be investigated. These approaches range from predicting the binding orientation of the inhibitor within the protein's active site to quantifying the energetic contributions of various molecular interactions.

Molecular docking simulations are instrumental in predicting the preferred orientation and binding affinity of a ligand to its receptor. In the case of this compound, its primary target is the D1 protein of Photosystem II, where it competes with the native plastoquinone (B1678516) for the QB binding site. nih.gov

Docking studies have revealed that this compound establishes specific interactions within the QB binding pocket. A key interaction involves the formation of a hydrogen bond between the carbonyl group of the urea moiety and the ND1 atom of the Histidine 215 (His215) residue of the D1 protein. nih.gov This hydrogen bond is a critical anchor for the inhibitor within the binding site. In addition to this key hydrogen bond, the molecule is further stabilized by non-polar interactions with surrounding amino acid residues, including Met214, Leu218, Ala251, Phe255, Ser264, and Leu271.

The binding affinity of this compound to the D1 protein has been quantified through the calculation of binding energies. These calculations consider various energetic contributions, including intermolecular energy, internal energy of the ligand, and torsional free energy. Comparative docking studies with other PSII-inhibiting herbicides have demonstrated the high affinity of this compound for the D1 QB site. For instance, calculated solvation free energy (ΔGint) and free energy of assembly dissociation (ΔGdiss) have shown that diuron, a closely related compound, exhibits one of the strongest binding abilities among a series of tested herbicides. nih.gov

| Herbicide | Solvation Free Energy (ΔGint) (kcal/mol) | Free Energy of Assembly Dissociation (ΔGdiss) (kcal/mol) |

|---|---|---|

| Diuron | -8.2 | -8.2 |

| Terbuthylazine | -7.9 | -7.9 |

| Metribuzin | -7.8 | -7.8 |

| Metobromuron | -7.2 | -7.2 |

| Bentazon | -0.1 | -0.1 |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the efficacy of novel compounds and for understanding the key molecular features that govern their activity.

For phenylurea herbicides, including this compound, QSAR studies have been conducted to correlate their inhibitory effects on Photosystem II with various molecular descriptors. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.

A notable QSAR study on a series of N'-phenyl-N,N-disubstituted ureas demonstrated that the inhibitory efficiency on PSII electron transfer is significantly influenced by the substitution pattern on the phenyl ring. doaj.org The presence of a 3,4-disubstitution, as seen in this compound, was found to enhance the inhibitory activity. doaj.org The lipophilicity of the N-substituents was also identified as a crucial factor, although an excessive increase in chain length could lead to a decrease in activity. doaj.org

The predictive power of a QSAR model is assessed through rigorous statistical validation. Key statistical parameters include the correlation coefficient (R²), which measures the goodness of fit of the model, and the cross-validated correlation coefficient (q²), which assesses the model's predictive ability. A robust QSAR model will have high values for both R² and q². For instance, a QSAR model developed for the soil sorption coefficient of phenylurea herbicides, a property related to their environmental fate and bioavailability, achieved an R² of 0.938 and a q² of 0.917, indicating a strong predictive capacity.

More advanced 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional perspective on the SAR. These methods generate 3D contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in biological activity. While specific CoMFA or CoMSIA studies on a series of this compound analogs are not extensively reported in the literature, the principles of these methods are highly applicable to understanding its interaction with the D1 protein.

| Statistical Parameter | Value | Description |

|---|---|---|

| N | 44 | Number of compounds in the dataset |

| R² | 0.938 | Correlation coefficient (goodness of fit) |

| S | 0.119 | Standard deviation of the regression |

| F | 115.18 | Fisher's F-test value (statistical significance) |

| q² | 0.917 | Cross-validated correlation coefficient (predictive ability) |

| Scv | 0.211 | Cross-validated standard deviation |

While docking simulations provide a static snapshot of the inhibitor-protein interaction, the dynamic nature of these interactions is better understood through techniques like molecular dynamics (MD) simulations. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational changes that occur upon ligand binding and a more detailed understanding of the binding energetics.

The binding energetics can be further dissected using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods calculate the binding free energy by combining the molecular mechanics energy of the complex with a continuum solvation model. The total binding free energy is typically decomposed into several components, providing a detailed picture of the driving forces behind the interaction.

A typical breakdown of the binding free energy components includes:

Van der Waals energy: Represents the attractive and repulsive forces between non-bonded atoms.

Electrostatic energy: Accounts for the electrostatic interactions between the charged and polar groups of the ligand and the protein.

Polar solvation energy: The energy required to transfer the polar parts of the molecule from a vacuum to the solvent.

Nonpolar solvation energy: The energy associated with the creation of a cavity in the solvent to accommodate the molecule.

Genetic Basis of Herbicide Resistance in Target Organisms

The genetic foundation of resistance to Diuron is diverse, involving different modes of inheritance and specific molecular mutations. These genetic adaptations are critical for the survival of organisms in environments with high herbicide pressure.

Uniparental (Non-Mendelian) Inheritance Patterns of Resistance (e.g., in Chlamydomonas reinhardii)

In the unicellular green alga Chlamydomonas reinhardii, resistance to Diuron and other photosystem II (PSII) inhibiting herbicides often follows a non-Mendelian, or uniparental, pattern of inheritance. nih.govwordpress.com This is because the gene conferring resistance is located in the chloroplast DNA, which is typically inherited from only one parent (the mating type plus, mt+, parent in C. reinhardii) nih.govgardp.orgfrontiersin.org Studies on C. reinhardii mutants selected for Diuron resistance have demonstrated that this trait is passed down through the chloroplast genome. nih.govscielo.br This maternal inheritance pattern means that the resistance trait is not spread through pollen in higher plants, which can influence the spatial dissemination of resistance.

The mechanism behind this uniparental inheritance in Chlamydomonas involves the active, selective degradation of the chloroplast DNA from the mating type minus (mt-) parent shortly after zygote formation. frontiersin.orgpurdue.edu Therefore, any resistance mutations present in the chloroplast DNA of the mt+ parent are passed on to all progeny.

Mendelian Genetic Control of Resistance

While chloroplast-encoded resistance is significant, resistance to Diuron can also be governed by nuclear genes, following classical Mendelian inheritance patterns. nih.gov In some cases, secondary mechanisms of resistance have been identified that are controlled by nuclear gene mutations. nih.gov These mutations are inherited from both parents and segregate among offspring according to Mendel's laws.

In the cyanobacterium Synechococcus sp. PCC7942, it has been demonstrated that Diuron-resistant alleles are dominant to sensitive alleles. nih.govnih.gov This means that even a single copy of the resistant allele is sufficient to confer the resistance phenotype. The degree of resistance in these organisms has been correlated with the relative abundance of messenger RNA transcripts from the resistant genes. nih.gov

Characterization of Chloroplast-Located Mutations and Thylakoid Membrane Alterations

The primary target site for Diuron is the D1 protein, a core component of the photosystem II (PSII) reaction center located in the thylakoid membranes of chloroplasts. nih.govnih.gov Resistance most commonly arises from point mutations in the chloroplast gene that codes for this protein, known as the psbA gene. researchgate.net

A single nucleotide change in the psbA gene can result in an amino acid substitution in the D1 protein. nih.gov For instance, a mutation leading to a change from valine to isoleucine at position 219 of the D1 protein has been identified in a Diuron-resistant mutant of Chlamydomonas reinhardii. pesticidestewardship.org These mutations alter the conformation of the herbicide-binding niche on the D1 protein.

These genetic alterations lead to significant changes in the structure and function of the thylakoid membranes. nih.govwordpress.com The modification of the D1 protein reduces the binding affinity of Diuron to its target site, thereby diminishing its inhibitory effect on photosynthetic electron transport. pesticidestewardship.org This structural change is the direct cause of resistance at the molecular level. Furthermore, these mutations can sometimes lead to a less efficient photosynthetic process in the resistant biotypes, a phenomenon known as a fitness cost. pesticidestewardship.org

Physiological and Biochemical Resistance Strategies

Beyond the genetic blueprint, resistance to Diuron manifests through specific physiological and biochemical adaptations that either prevent the herbicide from binding to its target or limit its access to the target site.

Altered Herbicide Binding Site Affinity in Resistant Biotypes

The most well-documented mechanism of resistance to Diuron is the alteration of its binding site on the D1 protein. pesticidestewardship.org In susceptible organisms, Diuron binds to a specific pocket on the D1 protein, blocking the binding of plastoquinone (QB). This blockage interrupts the electron flow from photosystem II, halting photosynthesis and leading to the death of the organism. nih.govnih.gov

In resistant biotypes, mutations in the psbA gene result in amino acid substitutions that modify the three-dimensional structure of the QB binding pocket. pesticidestewardship.org This change in conformation reduces the affinity of the binding site for Diuron, making the herbicide less effective at inhibiting electron transport. pesticidestewardship.org While the binding affinity for Diuron is significantly decreased, the binding site often remains functional for its natural ligand, plastoquinone, allowing photosynthesis to proceed, albeit sometimes with reduced efficiency. pesticidestewardship.org

Interestingly, the binding constant for Diuron in chloroplasts isolated from some resistant Chlamydomonas mutants can be indistinguishable from that of the wild-type, suggesting that the mutation may not directly affect the Diuron binding site itself but rather alters the steric properties of the protein in a way that prevents Diuron from effectively competing with plastoquinone. pesticidestewardship.org

| Organism | Mutation in D1 Protein | Effect on Diuron Binding |

|---|---|---|

| Chlamydomonas reinhardii (Dr2 mutant) | Valine to Isoleucine at position 219 | Alters steric properties, reducing competition with plastoquinone pesticidestewardship.org |

| Synechococcus sp. PCC7942 | Single amino acid substitution | Reduces Diuron binding affinity nih.govnih.gov |

Mechanisms of Reduced Cellular or Chloroplast Permeability to the Compound

A less common but important strategy for resistance is preventing the herbicide from reaching its target site within the chloroplast. This non-target-site resistance can be achieved by reducing the uptake of the compound into the cell or its transport into the chloroplast. nih.gov

Mechanisms of non-target-site resistance can include:

Reduced Absorption: Some resistant biotypes may have alterations in their cell walls or membranes that decrease the rate of Diuron absorption into the cell. nih.gov

Sequestration: Once inside the cell, the herbicide may be sequestered or compartmentalized into vacuoles or other cellular compartments where it cannot reach the chloroplasts and cause damage.

Altered Translocation: The movement of the herbicide within the plant to the photosynthetically active tissues might be hindered.

An in-depth examination of the chemical compound this compound, commonly known as Diuron, reveals complex interactions within biological systems, particularly in plants. This article focuses on the mechanisms of biological tolerance and resistance to this compound.

Environmental Fate and Biotransformation Pathways

Environmental Distribution and Persistence in Various Compartments

Diuron (B1670789) is characterized as a moderately to highly persistent herbicide in the environment. psu.edu Its half-life in soil can be highly variable, with a commonly reported average of 90 days, though phytotoxic residues can persist for over a year at higher application rates. psu.eduresearchgate.net This persistence extends to aquatic systems, where it is frequently found in water and groundwater. nih.govrmit.edu.auresearchgate.net

The movement and retention of Diuron in the terrestrial environment are controlled by a combination of soil properties and transport mechanisms.

Soil Adsorption: The sorption of Diuron to soil particles is strongly correlated with the soil's organic matter and clay content. psu.eduresearchgate.netnih.gov This process, which influences the herbicide's availability for leaching and degradation, is often best described by the Freundlich adsorption model. researchgate.netnih.govekb.eg Higher organic matter and clay content generally lead to stronger adsorption, reducing the compound's mobility. psu.edu

Leaching Potential: Diuron is generally considered a mobile compound with a significant potential to leach into groundwater. psu.edurmit.edu.auatamanchemicals.com This risk is elevated in soils with low organic matter, high permeability, and coarse texture, such as sandy soils. psu.eduapvma.gov.au The Groundwater Ubiquity Score (GUS), an indicator of a pesticide's leaching potential, classifies Diuron as a 'transitional' to 'probable leacher'. apvma.gov.auherts.ac.uk Field studies have confirmed its ability to leach, with detections in Australian groundwater systems. apvma.gov.au

Runoff Dynamics: Diuron is susceptible to transport from treated areas into surface water bodies via runoff. psu.edurmit.edu.auresearchgate.net Monitoring studies have consistently detected Diuron in surface water following rainfall events in agricultural and non-crop areas. psu.edu However, research also indicates that surface runoff may account for only a small fraction (less than 1%) of the total applied herbicide, particularly during rainy seasons. nih.gov Management practices, such as avoiding application within 48 hours of forecasted rain, can mitigate its transport via runoff. epa.gov

| Parameter | Finding | Primary Influencing Factors | Source(s) |

|---|---|---|---|

| Adsorption | Adsorption behavior is well-described by the Freundlich isotherm. | Soil organic matter and clay content. | psu.eduresearchgate.netnih.govekb.eg |

| Leaching Potential | Classified as 'transitional' to 'probable leacher' (GUS Index: 2.65). | Low organic matter, coarse soil texture, high permeability. | psu.eduapvma.gov.auherts.ac.uk |

| Runoff Risk | Prone to movement in surface runoff, especially after rainfall. | Timing of application relative to rainfall events. | psu.edurmit.edu.auresearchgate.netnih.gov |

Due to its persistence and mobility, Diuron is a frequently detected contaminant in both surface and groundwater systems globally. psu.edunih.govresearchgate.netepa.govnationbuilder.com

Surface Water Contamination: Monitoring programs have documented the widespread presence of Diuron in rivers and streams. nationbuilder.com Concentrations can vary significantly depending on proximity to application sites and recent rainfall events. For instance, a U.S. Environmental Protection Agency (EPA) summary reported concentrations in surface water ranging from 2.7 to 2,849 parts per billion (ppb). epa.gov A field study in Oregon observed a peak concentration of 28 micrograms per liter (µg/L) immediately following application. nih.gov Another study detected concentrations ranging from 15.45 to 157.66 nanograms per liter (ng/L). mdpi.com

Groundwater Contamination: Diuron's leaching potential leads to its infiltration into groundwater reserves. psu.eduresearchgate.net Reported concentrations in groundwater generally range from 0.34 to 5.37 ppb. epa.gov Studies in Australian agricultural regions have found Diuron in groundwater at levels up to approximately 6 µg/L. apvma.gov.au Typically, concentrations in groundwater are lower than those in adjacent surface waters, a phenomenon attributed to the filtering and adsorptive capacity of soil, as well as microbial degradation during transport through the soil profile. mdpi.com In a study of shallow groundwater, the highest concentrations (2-13 µg/L) were found near a stream, indicating the influence of surface water on nearby aquifers. nih.gov

| Water System | Concentration Range | Source(s) |

|---|---|---|

| Surface Water | 2.7 - 2,849 ppb (µg/L) | epa.gov |

| Groundwater | 0.34 - 5.37 ppb (µg/L) | epa.gov |

| Shallow Groundwater (near stream) | 2 - 13 µg/L | nih.gov |

| Australian Groundwater (sugarcane region) | Max. ~6 µg/L | apvma.gov.au |

Diuron that enters aquatic systems can partition from the water column and accumulate in sediments. rmit.edu.auresearchgate.net Its persistence allows it to remain in these sediments for extended periods. rmit.edu.au Detections have been confirmed in both river and marine sediment samples. researchgate.net A notable source of sediment contamination is from antifouling paints used on marine vessels, where paint flakes can accumulate near harbors and release Diuron slowly over time. apvma.gov.au

Biodegradation Mechanisms in Natural Systems

The primary route for the dissipation of Diuron from soil and aquatic environments is through microbial degradation. psu.eduresearchgate.net A diverse range of microorganisms, including various species of bacteria and fungi, are capable of biotransforming the herbicide. nih.govfrontiersin.org

Both bacteria and fungi play crucial roles in breaking down the Diuron molecule. frontiersin.org Bacterial genera such as Arthrobacter, Bacillus, and Pseudomonas have been identified as effective Diuron degraders. frontiersin.orgnih.gov Fungal species, including Pluteus cubensis, have also demonstrated a high capacity for its degradation. nih.gov This biological breakdown is considered the most significant process for the natural attenuation of Diuron in the environment. psu.edu

Under aerobic conditions, the most well-established biodegradation pathway for Diuron is a sequential N-demethylation process followed by hydrolysis. psu.edunih.govfrontiersin.orgresearchgate.net This cascade results in the formation of several key metabolites that are also found in the environment. epa.govresearchgate.net

The aerobic degradation pathway proceeds as follows:

First Demethylation: The process begins with the removal of one of the two methyl groups from the terminal nitrogen atom of the Diuron molecule. This enzymatic reaction, often mediated by cytochrome P450 monooxygenases in fungi, yields the metabolite 3-(3,4-Dichlorophenyl)-1-methylurea (DCPMU) . psu.edunih.govtaylorandfrancis.comresearchgate.net

Second Demethylation: The intermediate metabolite, DCPMU, undergoes a second demethylation step, where the remaining methyl group is removed. This results in the formation of 3,4-Dichlorophenylurea (DCPU) . psu.edufrontiersin.orgtaylorandfrancis.comresearchgate.netnih.gov

Amide Hydrolysis: The final step in this primary pathway is the hydrolysis of the amide bond in the DCPU molecule. This cleavage is a critical enzymatic step that breaks the urea (B33335) side chain from the aromatic ring, producing the terminal metabolite 3,4-Dichloroaniline (B118046) (DCA) . psu.edufrontiersin.orgresearchgate.nettaylorandfrancis.comresearchgate.net

This step-wise degradation is the common pathway, and the metabolites DCPMU, DCPU, and DCA are frequently detected alongside the parent Diuron compound in soil and water samples. epa.govresearchgate.net It is noteworthy that the demethylation process is not always strictly sequential, as some microbial strains can transform Diuron directly to DCPU or DCA without the transient accumulation of intermediates. frontiersin.orgresearchgate.netresearchgate.net

Microbial Degradation as a Primary Dissipation Mechanism

Anaerobic Reductive Dechlorination Pathways

Under anaerobic conditions, 3-(3,4-Dichlorophenyl)-1,1-diethylurea undergoes reductive dechlorination, a biotransformation process where a chlorine atom on the aromatic ring is removed and replaced by a hydrogen atom. This process is a significant pathway in anaerobic environments such as pond sediments. The primary product of this pathway is 3-(3-chlorophenyl)-1,1-dimethylurea. daneshyari.com This transformation reduces the degree of halogenation of the parent compound, which can influence its subsequent environmental fate and toxicity. While microbial degradation is the principal mechanism for the dissipation of this compound from soil and aquatic environments, reductive dechlorination is a key pathway specifically under anaerobic conditions. daneshyari.compsu.edu

Specific Microbial Strain Degradation Studies (e.g., Achromobacter xylosoxidans SL-6)

Numerous microbial strains have been identified with the capability to degrade this compound. These microorganisms employ various enzymatic pathways to break down the herbicide.

A notable example is Achromobacter xylosoxidans SL-6, which has been shown to efficiently degrade the compound. nih.govresearchgate.net This strain utilizes pathways involving urea bridge cleavage, dehalogenation, deamination, and ring opening, ultimately leading to the formation of cis,cis-muconic acid. nih.gov Studies on Achromobacter xylosoxidans SL-6 have revealed that exposure to the herbicide induces the production of membrane transport proteins and the overexpression of antioxidant enzyme genes, which helps the bacterium to alleviate oxidative stress. nih.govresearchgate.net This is followed by the up-regulation of genes that encode for amide hydrolases and dioxygenases, enzymes crucial for the breakdown of the herbicide molecule. nih.govresearchgate.net

Other microbial strains have also been documented to degrade this herbicide. A mixed culture of Bacillus subtilis DU1, Acinetobacter baumannii DU, and Pseudomonas sp. DUK was found to completely degrade the compound and its primary metabolite, 3,4-DCA, within 48 hours in liquid media. nih.govproquest.com The degradation process by this bacterial mixture involves the formation of intermediate metabolites such as 3-(3,4-Dichlorophenyl)-1-methylurea (DCPMU) and 3,4-Dichlorophenylurea (DCPU). nih.govproquest.com Further investigation into the ring-cleavage pathways showed that Acinetobacter baumannii DU and Pseudomonas fluorescens DUK utilize the ortho-cleavage pathway, while Bacillus subtilis DU1 employs the meta-cleavage pathway. nih.govproquest.com

The table below summarizes the degradation capabilities of various microbial strains.

| Microbial Strain/Consortium | Key Degradation Pathway(s) | Metabolites Identified | Degradation Efficiency |

| Achromobacter xylosoxidans SL-6 | Urea bridge cleavage, dehalogenation, deamination, ring opening | cis,cis-muconic acid | 93.1% of 200 mg/L in 5 days nih.gov |

| Bacillus subtilis DU1, Acinetobacter baumannii DU, Pseudomonas sp. DUK (mixed culture) | N-demethylation, hydrolysis, ortho- and meta-ring cleavage | DCPMU, DCPU, 3,4-DCA | Complete degradation of 20 mg/L in 48 hours nih.govproquest.com |

| Streptomyces sp. (Strain A7-9) | Not specified | Not specified | 95% degradation in 5 days daneshyari.com |

| Variovorax sp. SRS16 | Mineralization | 3,4-DCA | First known bacterial strain capable of mineralizing the compound frontiersin.org |

| Stenotrophomonas acidophila TD4.7 | N-demethylation, hydrolysis, alkylation, dealkylation | DCPMU, DCPU, DCA, 3,4-CAC, 4-CA, 4-CAC, aniline (B41778) | 87% degradation nih.gov |

| Bacillus cereus TD4.31 | N-demethylation, hydrolysis, alkylation, dealkylation | DCPMU, DCPU, DCA, 3,4-CAC, 4-CA, 4-CAC, aniline | 68% degradation nih.gov |

Abiotic Transformation Processes

Photolytic Degradation Mechanisms in Aqueous Solutions

Photolytic degradation, or photolysis, is an abiotic process that can contribute to the transformation of this compound in aqueous environments. However, it is generally not considered a primary route of degradation in water. psu.edu The process involves the breakdown of the molecule by light energy. The major photoproducts observed result from the heterolytic substitution of a chlorine atom by a hydroxyl group (-OH). psu.edu

The specific products of photolysis can be influenced by the wavelength of the light. For instance, at a wavelength of 254 nm, the primary product is 3-(4-chloro-3-hydroxyphenyl)-1,1-dimethylurea. psu.edu In contrast, under irradiation with "black light" (predominantly 365 nm), the major photoproduct is 3-(3-chloro-4-hydroxyphenyl)-1,1-dimethylurea. psu.edu

The rate of photolytic degradation can be significantly enhanced by the presence of a photocatalyst such as titanium dioxide (TiO2). jst.go.jpnih.govresearchgate.netresearchgate.net Studies have shown that the degradation rate increases with higher concentrations of TiO2. jst.go.jpresearchgate.net The efficiency of this process is also influenced by pH, with degradation rates increasing from pH 5 to 9, and then decreasing at a pH of 11. researchgate.net The combination of TiO2 with other agents like peroxydisulfate (B1198043) or a photo-Fenton process can further accelerate the degradation and mineralization of the compound in water. jst.go.jpresearchgate.net

Hydrolysis in Aqueous Media

Hydrolysis is another abiotic transformation process that can affect the persistence of this compound in aqueous media. The compound is stable in neutral media at normal temperatures. psu.edu However, the rate of hydrolysis is negligible under neutral pH conditions but increases in the presence of strong acids or alkalis. publications.gc.ca The natural hydrolysis rate in a dark environment at 25°C is very slow, with a reported half-life of 499 days. researchgate.net This indicates that under typical environmental conditions, hydrolysis is not a rapid degradation pathway.

Metabolite Identification, Persistence, and Environmental Significance

Environmental Monitoring and Fate of 3-(3,4-Dichlorophenyl)-1-methylurea (DCPMU)

3-(3,4-Dichlorophenyl)-1-methylurea (DCPMU) is a major metabolite formed through the N-demethylation of the parent compound, this compound. epa.gov The environmental presence and behavior of DCPMU are of significant interest due to its potential for mobility and toxicity.

Environmental monitoring studies have frequently detected the parent compound in both surface and groundwater. epa.gov DCPMU is also monitored as a key indicator of the environmental fate of the parent herbicide. Analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for the sensitive detection of both the parent compound and DCPMU in water samples, with a limit of quantification (LOQ) of 0.05 µg/L. epa.govregulations.gov

Field studies have provided insights into the persistence and transport of DCPMU. In a study conducted on a sugarcane farm, after the application of the parent herbicide, both the parent compound and its metabolites, including DCPMU, were primarily retained in the top 0-15 cm of the soil. nih.gov The degradation half-life in the soil was approximately 49 days. nih.gov However, both the parent compound and DCPMU were detected in farm runoff, with average concentrations of 93 µg/L for the parent and ranging from 83 to 825 µg/L for DCPMU. nih.gov This suggests that while there is limited potential for groundwater contamination due to retention in the topsoil, runoff can be a significant pathway for their entry into surface waters. nih.gov

Once in aquatic environments, DCPMU has been found in stream sediments, with concentrations ranging from 4 to 31 µg/kg. nih.gov The ratio of DCPMU to the parent compound in sediments was greater than one, indicating that DCPMU can have a prolonged residence time and potentially accumulate in sediments. nih.gov This is a concern as DCPMU is suspected to be more mobile and may have a higher ecotoxicity to aquatic organisms compared to the parent compound. researchgate.netnih.gov The combined presence of both compounds in stream sediments could have a greater impact on sensitive aquatic species than assessments based on the parent compound alone. nih.gov

The table below presents a summary of environmental monitoring data for DCPMU.

| Environmental Matrix | Concentration Range | Location/Study Context | Reference |

| Farm Runoff | 83 - 825 µg/L | Sugarcane farm in Queensland, Australia | nih.gov |

| Stream Sediments | 4 - 31 µg/kg | Stream near a sugarcane farm in Queensland, Australia | nih.gov |

| Water (Analytical Method LOQ) | 0.05 µg/L | Laboratory validation for environmental monitoring | epa.govregulations.gov |

Environmental Monitoring and Fate of 3,4-Dichlorophenylurea (DCPU)

Environmental monitoring studies have frequently detected DCPU in soil and water samples from areas with a history of Diuron application. epa.govresearchgate.net In field studies, DCPU has been found in both soil porewaters and sorbed to the soil matrix. researchgate.net For instance, in a study on calcareous soil, DCPU was detected alongside Diuron and other metabolites, though its movement appeared to be slower initially compared to the parent compound and DCPMU. nerc.ac.uk After an initial retention period in the topsoil, DCPU was observed to move more rapidly through the soil profile. nerc.ac.uk

Table 1: Summary of Environmental Fate Data for 3,4-Dichlorophenylurea (DCPU)

| Parameter | Finding | Source(s) |

| Formation Pathway | Aerobic microbial N-demethylation of Diuron and DCPMU. | psu.eduresearchgate.net |

| Environmental Occurrence | Detected in soil (porewater and matrix) and surface water. | researchgate.netepa.govresearchgate.netnerc.ac.uk |

| Mobility in Soil | Initially retained in topsoil, then moves rapidly. Generally appears to move more slowly than the parent compound. | researchgate.netnerc.ac.uk |

| Further Transformation | Can be further biodegraded to 3,4-dichloroaniline (DCA). | psu.edu |

| Relative Abundance | After 50 days in a field study, metabolites (including DCPU) comprised 10% of total residues in porewater and 20% sorbed to soil. | researchgate.net |

Environmental Monitoring and Fate of 3,4-Dichloroaniline (DCA)

3,4-Dichloroaniline (DCA) is a significant and widely monitored environmental transformation product of several phenylurea and acylanilide herbicides, including Diuron and propanil (B472794). psu.eduresearchgate.netmdpi.com It is recognized for its toxicity and greater persistence in the environment compared to its parent compounds. mdpi.comnih.govresearchgate.net The formation of DCA from Diuron is the final step in the aerobic N-demethylation pathway, following the transformation of DCPU. psu.edu

DCA has been detected in various environmental compartments, including freshwater, marine environments, soil, and sediment. researchgate.net Its environmental fate is characterized by a high degree of persistence and a strong tendency to bind to soil organic matter, forming non-extractable residues (NER). researchgate.netacs.org This binding process can decrease its bioavailability but also contributes to its long-term accumulation in soil. acs.org Despite this, DCA is considered a relatively mobile compound that can spread into the natural environment. mdpi.com

The biodegradation of DCA in the environment is generally slow. acs.orgresearchgate.net However, some studies have shown that microbial communities in soils with a long history of herbicide application may adapt to mineralize DCA more effectively. researchgate.net For example, a study of a sediment-water system from a rice field with a history of propanil use showed a high mineralization rate, with 23.1% of the applied DCA converted to CO2 after 56 days. researchgate.net In contrast, other studies have reported that DCA was not degraded in laboratory tests with marine plankton communities. nih.gov The persistence of DCA is a significant concern, as it is often more toxic than the parent herbicides from which it is derived. researchgate.netnih.gov

Table 2: Summary of Environmental Fate Data for 3,4-Dichloroaniline (DCA)

| Parameter | Finding | Source(s) |

| Formation Pathway | Aerobic microbial degradation of DCPU and other herbicides like propanil. | psu.eduresearchgate.net |

| Environmental Occurrence | Detected in soil, sediment, freshwater, and marine environments. | researchgate.net |

| Persistence | Generally high persistence; mineralization in soil is often slow, with projected half-lives of several years. | researchgate.netacs.orgnih.gov |

| Mobility & Sorption | Considered relatively mobile, but also forms strong covalent bonds with soil organic matter, leading to non-extractable residues (NER). | researchgate.netmdpi.comacs.orgoecd.org |

| Biodegradation | Slow degradation, but adapted microbial communities can enhance mineralization. Can be converted to 4,5-dichlorocatechol (B118185) by some bacteria. | researchgate.netmdpi.com |

| Fate in Water Systems | Low volatilization from water is expected. The primary target compartment is water (91.38%) according to the Mackay fugacity model. | oecd.org |

Comparative Environmental Persistence and Mobility of Parent Compound vs. Metabolites

When comparing the environmental behavior of Diuron with its primary metabolites, DCPU and DCA, distinct differences in persistence and mobility are observed. Diuron itself is considered moderately to highly persistent in soils, with a commonly reported average field dissipation half-life of 90 days. psu.edu However, its degradation leads to the formation of metabolites that have their own unique environmental fate characteristics. canada.ca

Studies tracking Diuron and its metabolites simultaneously in soil profiles have provided insights into their relative mobility. In a field study on calcareous soil, a large pulse of Diuron and its first metabolite, DCPMU, was found to travel faster than a conservative bromide tracer, suggesting transport through preferential pathways. researchgate.net In contrast, the subsequent metabolites, DCPU and DCA, generally appeared to move more slowly. researchgate.net DCPU was initially retained for a longer period in the topsoil before moving more rapidly, while DCA reached its maximum concentration in the topsoil after 50 days. nerc.ac.uk This suggests that the mobility generally decreases down the degradation pathway under these conditions: Diuron > DCPMU > DCPU > DCA.

In terms of persistence, the ultimate metabolite, DCA, is of particular concern. Numerous sources indicate that DCA is significantly more persistent than Diuron. mdpi.comresearchgate.net While Diuron's half-life is measured in months, the mineralization of DCA in soil is projected to have half-lives on the order of several years. psu.eduacs.org Furthermore, DCA exhibits higher toxicity than Diuron. nih.govresearchgate.net After 50 days in one field experiment, Diuron still constituted over 80% of the total related compounds in the soil, indicating its own significant persistence, but the presence of the even more persistent DCA highlights the long-term environmental impact of Diuron application. nerc.ac.ukcanada.ca The metabolites DCPMU and DCPU are considered intermediate in persistence, eventually transforming into the more recalcitrant DCA. frontiersin.org

Table 3: Comparative Environmental Properties of Diuron and its Metabolites

| Property | Diuron (Parent Compound) | DCPU (Metabolite) | DCA (Metabolite) |

| Persistence | Moderately to highly persistent (average field half-life of 90 days). psu.edu | Intermediate persistence, transforms to DCA. psu.edufrontiersin.org | Highly persistent (projected half-life of several years). researchgate.netacs.org |

| Mobility in Soil | Moderately mobile, prone to off-site movement and leaching. psu.eduresearchgate.net | Initially retained, then becomes mobile. Generally less mobile than Diuron. researchgate.netnerc.ac.uk | Less mobile than Diuron and DCPU; strongly sorbs to soil organic matter. researchgate.netnerc.ac.ukoecd.org |

| Relative Toxicity | Moderately toxic to aquatic invertebrates. researchgate.net | Can be more toxic than Diuron in some biotests. psu.edu | Generally considered more toxic and persistent than the parent compound. mdpi.comnih.govresearchgate.net |

Ecotoxicological Impacts on Non Target Organisms and Ecosystems

Effects on Non-Target Photosynthetic Organisms

As a potent inhibitor of Photosystem II (PSII), diuron (B1670789) disrupts the photosynthetic electron transport chain, a process highly conserved across oxygen-producing photosynthetic organisms. epa.govresearchgate.net This mechanism makes a wide range of non-target phototrophs, including algae, cyanobacteria, and non-crop plants, susceptible to its effects. researchgate.netifremer.fr

The sensitivity of algae to diuron varies significantly among species. ucsd.edu Studies have demonstrated that diuron can severely affect the growth, pigment content, and photosynthetic efficiency of various microalgae.

In the green alga Chlorella vulgaris, even low concentrations of diuron (0.1 µM) have been shown to seriously affect growth, measured by cell number and dry weight. researchgate.net Photosynthetic pigments, including chlorophyll-a, chlorophyll-b, and carotenoids, decrease sharply in diuron-treated algae compared to controls. researchgate.net This leads to a significant reduction in carbohydrate, protein, and total amino acid content. researchgate.net

Research on other species, such as the marine diatom Phaeodactylum tricornutum, shows a decrease in effective quantum yield (a measure of photosynthetic efficiency) upon exposure to diuron. coventry.ac.uk Similarly, studies comparing the sensitivity of Chaetoceros calcitrans and Tetraselmis suecica found that at a concentration of 5 µg L⁻¹, diuron had a more significant effect on the doubling time of T. suecica (+125%) than on C. calcitrans (+21%). nih.govifremer.fr These findings highlight that the herbicide is more toxic to some microalgae than others. ufscar.br

| Algae Species | Observed Effects | Reference Finding |

|---|---|---|

| Chlorella vulgaris | Seriously affected growth (cell number & dry weight) even at low doses (0.1 µM). Sharply decreased photosynthetic pigment content. | researchgate.net |

| Tetraselmis suecica | Doubling time increased by 125% at a concentration of 5 µg L⁻¹. | nih.govifremer.fr |

| Chaetoceros calcitrans | Doubling time increased by 21% at a concentration of 5 µg L⁻¹. | nih.govifremer.fr |

| Phaeodactylum tricornutum | Decreased effective quantum yield (photosynthetic efficiency) with increasing diuron concentrations. | coventry.ac.uk |

| Raphidocelis subcapitata | Significant inhibition of population growth rate after 96 hours of exposure. | ufscar.br |

Diuron also impacts cyanobacteria (blue-green algae), with sensitivity varying between strains. researchgate.net For species such as Synechococcus sp., Synechocystis sp., and Microcystis aeruginosa, diuron exposure did not affect the maximal photosystem II quantum yield but did decrease the operational photosystem II quantum yield by 50% at concentrations of 5.1 nM, 9.4 nM, and 30 nM, respectively. researchgate.net This indicates an inhibition of the photosynthetic process under light conditions. researchgate.net

| Cyanobacteria Species | Observed Effects | Reference Finding |

|---|---|---|

| Microcystis aeruginosa | 50% decrease in operational PSII quantum yield at 30 nM. | researchgate.net |

| Synechocystis sp. | 50% decrease in operational PSII quantum yield at 9.4 nM. | researchgate.net |

| Synechococcus sp. | 50% decrease in operational PSII quantum yield at 5.1 nM. | researchgate.net |

| Various nitrogen-fixing species (e.g., Anabaena cylindrica, Nostoc muscorum) | Pesticides like diuron can severely limit nitrogen-fixing capacities. | nih.gov |

The major ecological concern associated with diuron use is its impact on non-target terrestrial and aquatic plants. epa.gov Risk assessments have consistently shown that diuron poses a potential risk to these organisms. epa.govregulations.gov

In aquatic environments, tropical seagrass species such as Halodule uninervis and Zostera muelleri have demonstrated rapid adverse effects on photosystem II at diuron concentrations as low as 0.3 μg L⁻¹. nih.gov Prolonged exposure leads to significant inhibition of photosynthetic efficiency and inactivation of PSII. nih.gov While significant mortality may only occur at higher concentrations (e.g., 7.2 μg L⁻¹), lower concentrations can compromise plant health by reducing carbon assimilation and depleting energetic reserves like starch in the root-rhizome complex. nih.gov

For non-target terrestrial plants, diuron exposure can lead to risks from both spray drift and runoff. regulations.gov The effects are based on reductions in dry weight and seedling emergence, with risk quotients exceeding levels of concern for both monocots and dicots in dry and semi-aquatic habitats adjacent to treated areas. regulations.gov

Toxicity to Aquatic Invertebrates and Microorganisms

Diuron is classified as highly toxic to aquatic invertebrates. orst.edu Its presence in aquatic ecosystems poses a threat to the early life stages of various species and can disrupt fundamental cellular processes.